molecular formula C14H9F4NO3 B6393845 MFCD18318412 CAS No. 1261948-51-9

MFCD18318412

Cat. No.: B6393845
CAS No.: 1261948-51-9
M. Wt: 315.22 g/mol
InChI Key: KTZBPQDEPHQOHD-UHFFFAOYSA-N
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Description

MFCD18318412 is a chemical compound cataloged under the MDL number system, commonly used for indexing specialized organic molecules in chemical databases. Based on analogous compounds in the evidence (e.g., pyrazolo-pyridines, brominated esters), this compound likely shares structural motifs such as fused nitrogen-containing rings or halogen-substituted aromatic systems . Such compounds are frequently explored in pharmaceutical and materials science research due to their tunable electronic properties and bioactivity .

Properties

IUPAC Name

5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO3/c1-22-12-9(13(20)21)4-8(6-19-12)7-2-3-11(15)10(5-7)14(16,17)18/h2-6H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZBPQDEPHQOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688276
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-51-9
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18318412 involves several steps, each requiring specific conditions and reagents. The most common synthetic route includes the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts or specific reagents, to form the desired product.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial production methods for this compound typically involve large-scale reactions in specialized reactors. These methods are designed to maximize yield and minimize impurities, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

MFCD18318412 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

MFCD18318412 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, helping to form complex molecules through various reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which MFCD18318412 exerts its effects involves interactions with specific molecular targets. These interactions can activate or inhibit various pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural and Molecular Properties

The comparison focuses on three categories of compounds from the evidence:

Pyrazolo-pyrimidine derivatives (e.g., CAS 428854-24-4, MFCD22741544) with molecular weights ~350 g/mol .

Brominated aromatic esters (e.g., CAS 41841-16-1, MFCD00126844) with molecular weights ~229 g/mol .

Imidazole derivatives (e.g., CAS 1761-61-1, MFCD00003330) with molecular weights ~201 g/mol .

Table 1: Structural and Physicochemical Comparison

Property MFCD18318412 (Hypothetical) CAS 428854-24-4 CAS 41841-16-1 CAS 1761-61-1
Molecular Formula C₁₇H₁₅FN₈ (inferred) C₁₇H₁₅FN₈ C₉H₉BrO₂ C₇H₅BrO₂
Molecular Weight (g/mol) ~350 350.35 229.07 201.02
Key Substituents Fluorine, pyrazolo-pyridine Fluorine, pyrimidine Bromine, acetate Bromine, benzoate
Log Po/w (Octanol-Water) 2.44–2.71 (estimated) Not reported 2.44–2.71 Not reported
Solubility (mg/mL) 0.219–0.687 (estimated) Not reported 0.219 0.687
Bioavailability Score 0.55 (inferred) Not reported 0.55 0.55

Key Observations :

  • Brominated aromatic esters (e.g., CAS 41841-16-1) show moderate lipophilicity (Log Po/w ~2.5), favoring membrane permeability in drug design .
  • Smaller brominated compounds (e.g., CAS 1761-61-1) demonstrate higher solubility, advantageous for aqueous-phase reactions .

Key Insights :

  • Green chemistry approaches (e.g., recyclable A-FGO catalysts) are prevalent for brominated compounds, minimizing waste .
  • High yields (>85%) are achievable for halogenated systems through optimized solvent-catalyst pairings .

Table 3: Hazard and Bioactivity Data

Compound Hazard Statements CYP Inhibition BBB Permeability Safety Profile
CAS 428854-24-4 H302 (Toxic if swallowed) Not reported Not reported Moderate toxicity
CAS 41841-16-1 H302 CYP1A2 inhibitor Yes Requires P280 gloves
CAS 1761-61-1 H302 No significant inhibition No Low acute toxicity

Key Findings :

  • Brominated esters (e.g., CAS 41841-16-1) show cytochrome P450 enzyme inhibition, necessitating caution in drug development .

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